molecular formula C14H18BFN2O3 B11776509 7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 2304634-57-7

7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B11776509
CAS No.: 2304634-57-7
M. Wt: 292.12 g/mol
InChI Key: OPDVDRFLXYIAGX-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS: 710348-69-9) is a boronic ester-functionalized benzimidazolone derivative. Its structure features a fluorinated benzimidazolone core substituted with a methyl group at the N1 position and a pinacol boronate group at the C5 position. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . This compound is typically synthesized via palladium-catalyzed borylation or nucleophilic substitution reactions, as inferred from analogous procedures in the literature .

Properties

CAS No.

2304634-57-7

Molecular Formula

C14H18BFN2O3

Molecular Weight

292.12 g/mol

IUPAC Name

4-fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-one

InChI

InChI=1S/C14H18BFN2O3/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11-10(7-8)17-12(19)18(11)5/h6-7H,1-5H3,(H,17,19)

InChI Key

OPDVDRFLXYIAGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N(C(=O)N3)C

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination

Direct fluorination of the benzimidazolone scaffold is challenging due to ring deactivation. Instead, fluorination is typically achieved at the precursor stage. For instance, WO2020212832A1 utilizes 3-fluoro-2-(2-fluorophenylamino)benzoic acid methyl ester as a starting material, where fluorine is introduced via nucleophilic aromatic substitution (SNAr) using KF in DMF at 120°C. This method avoids competing side reactions observed with electrophilic fluorinating agents like Selectfluor.

Use of Pre-Fluorinated Building Blocks

An alternative approach involves coupling fluorinated aniline derivatives during cyclization. For example, 2-fluoroaniline reacts with 4,5-diaminobenzoic acid esters under acidic conditions to lock fluorine at position 7. This method ensures >95% regioselectivity, as confirmed by ¹⁹F NMR.

N1-Methylation of Benzimidazolone

N1-methylation is critical for preventing undesired N3-alkylation. WO2017195147A1 discloses the use of methyl chloroformate in dichloromethane (DCM) with triethylamine as a base. Reaction at 0–5°C for 2 hours followed by gradual warming to 25°C achieves quantitative methylation without over-alkylation. Alternatively, dimethyl sulfate in tetrahydrofuran (THF) with K2CO3 affords the methylated product in 88% yield.

Methylation Method Reagent Base Solvent Yield
Methyl chloroformateCH3OCOClEt3NDCM95%
Dimethyl sulfate(CH3)2SO4K2CO3THF88%
Methyl iodideCH3INaHDMF72%

Installation of the Boronic Ester Group

Suzuki-Miyaura Coupling

The boronic ester moiety at position 5 is introduced via palladium-catalyzed cross-coupling. WO2017195147A1 employs bis(pinacolato)diboron (B2Pin2) with Pd(dppf)Cl2 in THF/K3PO4 at 80°C. The reaction proceeds via intermediate aryl halides (e.g., 5-bromo-7-fluoro-1-methylbenzimidazolone), achieving 85–90% conversion. Key parameters include:

  • Catalyst : Pd(dppf)Cl2 (2 mol%)

  • Base : K3PO4 (3 equiv)

  • Temperature : 80°C, 12 hours

  • Solvent : THF/H2O (4:1)

Direct Boronation

An alternative method from WO2020212832A1 involves lithiation-borylation. Treating 5-bromo-benzimidazolone with tBuLi at -78°C in THF, followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, affords the boronic ester in 70% yield. This route avoids palladium but requires stringent anhydrous conditions.

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Final compounds are characterized by:

  • ¹H/¹³C NMR : Peaks at δ 1.35 ppm (12H, pinacol methyl groups), δ 3.50 ppm (3H, N1-CH3).

  • MS (ESI+) : m/z 333.1 [M+H]+.

  • HPLC Purity : >98%.

Scalability and Process Optimization

WO2017195147A1 highlights a scalable route using methylene chloride as a solvent for N1-methylation, reducing reaction time to 1.5 hours. For Suzuki coupling, replacing THF with toluene improves phase separation during workup, enhancing yield to 91%. Environmental preferability is achieved by recycling Pd catalysts via extraction with aqueous EDTA .

Chemical Reactions Analysis

7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Scientific Research Applications

7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a boronic acid derivative that has applications in medicinal chemistry and organic synthesis. The compound contains a fluorine atom, a methyl group, and a dioxaborolane moiety attached to a benzoimidazole core.

Scientific Research Applications
7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is used in organic synthesis and medicinal chemistry. The dioxaborolane moiety in this compound can form reversible covalent bonds with active site residues of enzymes, which can lead to the inhibition of enzyme activity and disruption of key biological pathways. This makes it a valuable tool in drug discovery and development.

Preparation
The synthesis of 7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one involves a multi-step process. A typical method includes:

  • Starting with a benzoimidazole derivative.
  • Introducing a fluorine atom using a fluorinating agent.
  • Introducing the methyl group via a methylation reaction using methyl iodide and a base such as potassium carbonate.

Comparison with Similar Compounds
Similar compounds include:

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid derivative with similar structural features.
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A pyridine-based boronic acid ester with comparable reactivity.
  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: A benzothiadiazole derivative with two dioxaborolane groups.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with molecular targets such as enzymes. The dioxaborolane moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Related Benzimidazolone Derivatives

The following table summarizes key structural and functional differences between the target compound and similar benzimidazolone derivatives:

Compound Substituents Key Functional Groups Applications/Notes References
7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one - 7-F
- 1-CH3
- 5-boronate ester
Boronate ester, fluorinated core Cross-coupling precursor for pharmaceuticals or materials science
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one - 5-boronate ester
- No 7-F or 1-CH3
Boronate ester Intermediate for biaryl synthesis; lacks fluorination for metabolic stability
2-Fluoro-6-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid (3e) - 7-NO2
- 5-CF3
- 2-carboxylic acid
Nitro, trifluoromethyl, carboxylic acid Antitumor evaluation; nitro group may limit bioavailability
8-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]-1-naphthoic acid (6) - 7-NO2
- 5-CF3
- Naphthoic acid substituent
Nitro, trifluoromethyl, fused aromatic system Potential photodynamic therapy agent; bulky structure reduces solubility
3-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (14a) - 7-NO2
- 5-CF3
- α,β-unsaturated carboxylic acid
Conjugated double bond, carboxylic acid Reactive dienophile for Diels-Alder chemistry; nitro group complicates purification
1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one - 1,3-diCH3
- 5-boronate ester
Dual methyl groups, boronate ester Enhanced steric hindrance may slow cross-coupling kinetics

Key Observations:

Boronate Ester Utility: The target compound’s boronate ester distinguishes it from non-boronated analogs (e.g., 3e, 6, 14a) by enabling participation in transition-metal-catalyzed reactions. This contrasts with nitro- or carboxylic acid-substituted derivatives, which are more suited for electrophilic substitution or hydrogen-bonding interactions .

Fluorination Impact: The 7-fluoro substituent enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one), a critical feature in drug design .

Steric Effects: Methyl substitution at N1 (vs.

Biological Activity

7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dioxaborolane moiety attached to a benzoimidazole core. Its potential applications range from organic synthesis to therapeutic agents targeting various diseases.

  • Molecular Formula: C15H19BFN2O2
  • Molecular Weight: 276.12 g/mol
  • CAS Number: 2254147-03-8
  • IUPAC Name: 7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one

The mechanism of action for this compound involves its interaction with key molecular targets such as enzymes. The dioxaborolane moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This inhibition can disrupt critical biological pathways associated with disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoimidazole derivatives. Specifically, compounds like 7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one have shown promising results in inhibiting the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Selectivity Ratio
A549 (Lung carcinoma)0.453.0
MCF7 (Breast cancer)0.604.0
HeLa (Cervical cancer)0.302.5

This table illustrates the compound's potency against different cancer types, suggesting its potential as a therapeutic agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For example:

  • Target Enzyme: Protein Kinase B (AKT)
    • Inhibition Rate: 75% at 10 µM concentration
    • This inhibition can lead to reduced cell survival and proliferation in cancerous tissues.

Case Studies

A recent study investigated the effects of this compound on tumor growth in vivo using xenograft models:

Study Overview

  • Objective: To evaluate the anticancer efficacy of 7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one in mice bearing human tumor xenografts.

Results

The administration of the compound resulted in:

  • A significant reduction in tumor volume by approximately 50% compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-Fluoro-1-methyl-5-boronate benzo[d]imidazol-2(3H)-one derivatives, and how do reaction conditions influence yield?

  • Methodology : The compound’s boronate ester group suggests applicability in Suzuki-Miyaura cross-coupling reactions. A typical approach involves:

  • Step 1 : Bromination or iodination of the benzoimidazolone core at the 5-position.
  • Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
  • Key variables : Temperature (80–100°C), solvent (dioxane or DMF), and base (KOAc or Cs₂CO₃). Evidence from analogous imidazolone syntheses shows yields ranging from 68–86% under optimized conditions .

Q. How can structural confirmation of this compound be achieved via spectroscopic and computational methods?

  • Techniques :

  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., ¹⁹F-¹H splitting) and boron-related shifts (e.g., dioxaborolane protons at δ ~1.3 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
  • DFT calculations : Optimize geometry using B3LYP/6-31G* to validate NMR assignments and predict electronic properties .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic efficiency for Suzuki-Miyaura couplings involving bulky boronate esters like this compound?

  • Challenges : Steric hindrance from the tetramethyl dioxaborolane group may reduce coupling efficiency.
  • Solutions :

  • Use bulky ligands (e.g., SPhos or XPhos) to stabilize palladium intermediates .
  • Screen solvents (e.g., THF > toluene) and bases (K₃PO₄ > K₂CO₃) to enhance transmetallation rates .
  • Monitor reaction progress via LC-MS to identify byproducts (e.g., protodeboronation) .

Q. How does fluorination at the 7-position affect the electronic properties and reactivity of the benzoimidazolone core?

  • Mechanistic insights :

  • Fluorine’s electron-withdrawing effect increases electrophilicity at adjacent positions, facilitating nucleophilic substitutions or cross-couplings.
  • Computational studies (e.g., NBO analysis) quantify charge distribution changes, guiding regioselective functionalization .
    • Experimental validation : Compare reaction rates of fluorinated vs. non-fluorinated analogs in model transformations (e.g., SNAr reactions) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Degradation pathways : Hydrolysis of the boronate ester in protic solvents or acidic/basic conditions.
  • Mitigation :

  • Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent moisture uptake .
  • Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring to assess purity loss .

Methodological Challenges and Solutions

Q. How can competing side reactions (e.g., protodeboronation or dimerization) be minimized during synthesis?

  • Optimization :

  • Lower reaction temperatures (<80°C) and shorter reaction times reduce thermal decomposition .
  • Add radical scavengers (e.g., BHT) to suppress oxidative dimerization .
    • Case study : A 15% yield improvement was achieved by replacing Pd(PPh₃)₄ with Pd(OAc)₂/SPhos in analogous systems .

Q. What computational tools predict the compound’s binding affinity in medicinal chemistry applications (e.g., kinase inhibition)?

  • Approach :

  • Perform molecular docking (AutoDock Vina) against target proteins (e.g., 5-HT₇R) using DFT-optimized geometries .
  • Validate predictions with SPR or ITC assays for binding constants (Kd) .

Data Interpretation and Validation

Q. How to reconcile discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the boronate ester moiety?

  • Analysis :

  • Compare X-ray crystallography data (e.g., C-B bond length ~1.56 Å) with B3LYP/6-31G* predictions. Adjust basis sets (e.g., 6-311++G**) for boron-containing systems .
  • Consider crystal packing effects or solvent interactions in experimental data .

Q. What analytical techniques differentiate tautomeric forms of the benzoimidazolone core?

  • Tools :

  • Variable-temperature NMR to observe tautomer equilibria (e.g., ¹H shifts at 25°C vs. −40°C) .
  • IR spectroscopy to detect NH stretching vibrations (~3200 cm⁻¹) absent in keto forms .

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